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Compound of Interest

Compound Name: 2-(4-Bromophenyl)furan

Cat. No.: B086049

CAS Number: 14297-34-8

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)furan, a key
intermediate in organic synthesis, particularly for the development of novel pharmaceuticals
and functional materials. This document is intended for researchers, scientists, and drug
development professionals, offering detailed information on its chemical properties, synthesis,
reactivity, and potential applications.

Chemical and Physical Properties

2-(4-Bromophenyl)furan is a solid at room temperature. While extensive experimental data for
this specific compound is not widely published, its properties can be reliably predicted based
on closely related structures and general chemical principles.
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Property Value (Predicted/Reported)

Molecular Formula C10H7Bro

Molecular Weight 223.07 g/mol

Melting Point 83-84.5 °C

Boiling Point 277.4 £ 15.0 °C at 760 mmHg (Predicted)
Density 1.451 + 0.06 g/cm3 (Predicted)
Appearance Off-white solid

Soluble in common organic solvents like THF,

Solubility
DCM, and DMF.

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of structurally similar
compounds, such as 2-phenylfuran and other 2-aryl furan derivatives.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the furan and
bromophenyl protons.
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
Protons on the
~76-75 d 2H bromophenyl ring

(ortho to Br)

Protons on the
~75-74 d 2H bromophenyl ring

(meta to Br)

~7.4-73 m 1H Furan proton at C5
~6.7-6.6 m 1H Furan proton at C3
~65-64 m 1H Furan proton at C4

3C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the ten carbon atoms in the molecule.

Chemical Shift (6, ppm) Assighment

~155- 150 Furan carbon at C2 (attached to phenyl)

~ 143 - 140 Furan carbon at C5

~132-130 Bromophenyl carbons (ortho and meta to Br)
~125-120 Bromophenyl carbon attached to furan
~122-118 Bromophenyl carbon attached to Br
~112-110 Furan carbon at C4

~108 - 105 Furan carbon at C3

IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the aromatic C-H and C=C
bonds, as well as the C-O-C stretch of the furan ring.
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Wavenumber (cm~?)

Assignment

3150 - 3000 Aromatic C-H stretch

1600 - 1450 Aromatic C=C stretch

1250 - 1020 Aryl C-O stretch

~1010 Furan ring breathing

~ 880 Furan C-H out-of-plane bend
~ 820 p-disubstituted benzene

~ 600 C-Br stretch

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular

ion peak (M*) and a characteristic isotopic pattern due to the presence of bromine (M* and

M+2 peaks in an approximate 1:1 ratio).

m/z Assignment
222/224 [M]* (molecular ion)
143 [M - Br]*

115 [M - Br- COJ*

77 [CeHs]*

Synthesis of 2-(4-Bromophenyl)furan

The most common and efficient method for the synthesis of 2-(4-Bromophenyl)furan is the

Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-

carbon bond between a furan derivative and a bromophenyl derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-bromofuran with (4-bromophenyl)boronic acid.
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Materials:

2-Bromofuran

e (4-Bromophenyl)boronic acid

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]
e Potassium carbonate (K2CO3)

o Toluene

» Ethanol

o Water (deionized)

o Ethyl acetate

 Brine solution

e Anhydrous magnesium sulfate (MgSOa)

« Silica gel for column chromatography

Procedure:

To a round-bottom flask, add 2-bromofuran (1.0 mmol, 1.0 eq.), (4-bromophenyl)boronic acid
(2.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

e Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.
o Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.
o Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

» Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16
hours).

 After cooling to room temperature, add 50 mL of water to the reaction mixture.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).
» Combine the organic extracts and wash with brine (1 x 50 mL).

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

 Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(4-
Bromophenyl)furan.
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Suzuki-Miyaura synthesis of 2-(4-Bromophenyl)furan.

Reactivity and Use in Organic Synthesis

2-(4-Bromophenyl)furan is a versatile intermediate for further chemical transformations. The
furan ring and the bromophenyl moiety offer multiple sites for reaction.
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Reactions of the Furan Ring

The furan ring in 2-(4-Bromophenyl)furan can undergo various reactions, including:

» Electrophilic Aromatic Substitution: The furan ring is more susceptible to electrophilic
substitution than benzene. Reactions such as nitration, halogenation, and acylation can
occur, typically at the 5-position.

o Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with reactive
dienophiles, leading to the formation of oxabicyclic compounds.

« Lithiation: The furan ring can be deprotonated at the 5-position using a strong base like n-
butyllithium, followed by reaction with an electrophile to introduce a new substituent.

Reactions of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling
reactions, allowing for the introduction of diverse functionalities.

e Further Suzuki-Miyaura Coupling: The bromo group can be coupled with another boronic
acid to synthesize more complex biaryl structures.

e Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium and
copper catalyst yields an alkynylated derivative.

o Heck Coupling: Reaction with an alkene under palladium catalysis introduces a vinyl group.

o Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can be used to
form an aniline derivative.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-
Bromophenyl)furan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086049#2-4-bromophenyl-furan-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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